molecular formula C18H19NO4 B13001272 N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide

Cat. No.: B13001272
M. Wt: 313.3 g/mol
InChI Key: HMAJTUHUVVKLGK-UHFFFAOYSA-N
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Description

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dimethoxy groups and a phenylacetyl moiety, which contribute to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide typically involves the reaction of 4,5-dimethoxy-2-phenylacetyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, nucleophiles; various solvents and temperatures depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide serves as a crucial intermediate for synthesizing more complex organic molecules. Its reactivity allows chemists to modify its structure to create derivatives with varied properties, making it valuable in the development of new compounds.

Chemical Reactions
The compound can undergo several types of chemical reactions:

  • Oxidation : Using agents like potassium permanganate or chromium trioxide, leading to oxidized derivatives.
  • Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms.
  • Substitution : Functional groups can be replaced through reactions with halogens or nucleophiles.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. Studies have shown that these derivatives can inhibit the growth of various pathogens and cancer cell lines, suggesting their potential as therapeutic agents.

Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions. Ongoing studies aim to elucidate these mechanisms further to enhance its therapeutic efficacy.

Medical Applications

Therapeutic Potential
this compound is being explored for its therapeutic applications across various medical conditions. Preliminary research suggests efficacy in treating inflammatory diseases and neurodegenerative disorders by targeting specific pathways associated with these conditions .

Industrial Applications

Development of New Materials
In the industrial sector, this compound is utilized in creating novel materials with desirable properties. Its unique chemical structure allows for the formulation of advanced chemicals used in various applications, including pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of a derivative of this compound against breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting their application in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-4-methyl-benzenesulfonamide: This compound shares a similar core structure but has a different substituent, which may result in distinct chemical and biological properties.

    N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-4-methyl-: Another related compound with variations in the substituents, leading to differences in reactivity and applications.

Biological Activity

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological effects, and therapeutic potential based on available research findings.

Synthesis

The synthesis of this compound typically involves the acylation of an amine with an acetic acid derivative. The reaction can be optimized through various methods, including microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of benzamide compounds exhibit significant antimicrobial activity. A study demonstrated that certain benzamide derivatives could inhibit bacterial growth, suggesting that this compound may possess similar properties. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via signaling pathways
AnticonvulsantModulation of neuronal voltage-sensitive sodium channels

Case Studies

  • Antimicrobial Study : A study involving a series of benzamide derivatives demonstrated that modifications at the aromatic ring significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound could be a lead compound for further development in antimicrobial therapies .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines showed that compounds similar to this compound inhibited cell growth significantly. The study highlighted the importance of the methoxy groups in enhancing biological activity through increased lipophilicity and better interaction with cellular targets .
  • Anticonvulsant Activity : Research on related compounds has shown promising results in animal models for anticonvulsant activity. These studies utilized maximal electroshock (MES) tests to evaluate efficacy, revealing that certain derivatives could effectively reduce seizure activity .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of benzamide derivatives have provided insights into optimizing the biological activity of this compound. Modifications at specific positions on the benzene ring have been shown to enhance potency against targeted biological pathways such as those involved in cancer proliferation and microbial resistance mechanisms.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

N-[4,5-dimethoxy-2-(2-phenylacetyl)phenyl]acetamide

InChI

InChI=1S/C18H19NO4/c1-12(20)19-15-11-18(23-3)17(22-2)10-14(15)16(21)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,19,20)

InChI Key

HMAJTUHUVVKLGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)CC2=CC=CC=C2)OC)OC

Origin of Product

United States

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